molecular formula C9H18N2O4 B13775695 D-Pantothenamide CAS No. 7757-97-3

D-Pantothenamide

Cat. No.: B13775695
CAS No.: 7757-97-3
M. Wt: 218.25 g/mol
InChI Key: AMMYIDAXRNSZSJ-ZETCQYMHSA-N
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Description

Pantothenamide is a synthetic analog of pantothenic acid (vitamin B5). It is known for its potential antibacterial and antimalarial properties. Pantothenamides are structurally similar to pantetheine, a key intermediate in the biosynthesis of coenzyme A, which is essential for various metabolic pathways in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pantothenamides are typically synthesized through the reaction of pantothenic acid with various amines. The process involves the formation of an amide bond between the carboxyl group of pantothenic acid and the amine group of the chosen amine. This reaction is often carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of pantothenamides involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Mechanism of Action

Pantothenamides exert their effects by targeting the biosynthesis of coenzyme A. They act as competitive inhibitors of pantothenate kinase, the first enzyme in the coenzyme A biosynthesis pathway. By inhibiting this enzyme, pantothenamides prevent the conversion of pantothenic acid to coenzyme A, thereby disrupting essential metabolic processes in bacteria and parasites .

Properties

CAS No.

7757-97-3

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(2R)-N-(3-amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide

InChI

InChI=1S/C9H18N2O4/c1-9(2,5-12)7(14)8(15)11-4-3-6(10)13/h7,12,14H,3-5H2,1-2H3,(H2,10,13)(H,11,15)/t7-/m0/s1

InChI Key

AMMYIDAXRNSZSJ-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)N)O

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)N)O

melting_point

114 - 116 °C

physical_description

Solid

Origin of Product

United States

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